5-fluoropyridine-3-thiol
Description
Properties
CAS No. |
762272-45-7 |
|---|---|
Molecular Formula |
C5H4FNS |
Molecular Weight |
129.2 |
Purity |
92 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoropyridine 3 Thiol
Strategies for Carbon-Sulfur Bond Formation at the Pyridine (B92270) Core
Creating the C-S bond at the C3 position of the pyridine nucleus is a critical step. Various methods have been developed for the thiolation of pyridine rings, ranging from direct substitution reactions to more complex multicomponent strategies.
Direct Thiolation Approaches (e.g., ipso-substitution)
Direct thiolation often involves the nucleophilic displacement of a leaving group on the pyridine ring by a sulfur-containing nucleophile. This process, known as ipso-substitution, is a common method for forming C-S bonds in aromatic systems.
A sulfinyl or sulfonyl group located at the 2- or 4-position of a pyridine ring can be readily displaced by various nucleophiles, including alkoxides (RO⁻) and thiolates (RS⁻). rsc.org The leaving ability of these groups follows the order RSO₂ > RSO, which is generally greater than that of halogens like bromine or chlorine. rsc.org This strategy is particularly effective for substitutions at the electron-deficient 2- and 4-positions. For the meta-position (C3), direct nucleophilic substitution is more challenging due to the inherent electronic properties of the pyridine ring. nih.gov
However, syntheses of pyridyl sulfides can be achieved through the aromatic nucleophilic displacement of halopyridines by thiolate ions. tandfonline.com For instance, the reaction of 2- and 4-sulfonylpyridines with Grignard reagents can lead to ipso-substitution products. clockss.org A practical laboratory method involves the reaction of substituted 3-iodopyridines with a sulfur donor, which can produce various substituted pyridine-3-thiols in high yields. nuph.edu.uaresearchgate.net
| Starting Material | Reagent | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| 2- or 4-Sulfonylpyridine | Thiolate (RS⁻) | 2- or 4-Thioetherpyridine | Displacement of sulfonyl group. | rsc.org |
| Halopyridine | Thiolate ion | Pyridyl sulfide (B99878) | Nucleophilic displacement of halogen. | tandfonline.com |
| Substituted 3-Iodopyridine (B74083) | Sulfur donor (e.g., Thiobenzoic acid) | Substituted Pyridine-3-thiol | Practical for a variety of substituted pyridines. | nuph.edu.uaresearchgate.net |
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules like substituted pyridine thiols in a single step from simple precursors. acs.orgnih.gov These reactions are of considerable interest due to their operational simplicity and the ability to generate diverse molecular frameworks. growingscience.com
A widely used MCR for synthesizing highly substituted pyridines involves the condensation of an aldehyde, malononitrile, and a thiol. acs.orgtaylorfrancis.comkoreascience.kr This one-pot reaction can be catalyzed by various agents, including bases like piperidine (B6355638) or solid catalysts such as hydrotalcite, to afford pyridine-dicarbonitrile derivatives with a sulfur substituent. growingscience.comtaylorfrancis.com The choice of catalyst and solvent can influence reaction times and yields. taylorfrancis.com This approach allows for the creation of diverse libraries of medicinally relevant compounds by varying the aldehyde and thiol components. acs.orgnih.gov
| Reactants | Catalyst/Conditions | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Aldehyde, Malononitrile, Thiol | Base (e.g., Et₃N, Piperidine) in Ethanol | Substituted Pyridine | Single-step synthesis of highly substituted pyridines. | acs.orgtaylorfrancis.com |
| Aldehyde, Malononitrile, Thiophenol | Mg-Al Hydrotalcite | Substituted Pyridine | Utilizes a reusable solid base catalyst. | growingscience.com |
| Aldehyde, Malononitrile, Thiol | Sodium Silicate in Ethanol | Pyridine Dicarbonitrile | Efficient one-pot synthesis. | koreascience.kr |
Thiol-Free Synthesis Routes Utilizing Precursors
To avoid the direct use of often volatile and malodorous thiols, synthetic routes employing thiol precursors have been developed. These methods introduce the sulfur atom in a protected or latent form, which is later converted to the free thiol.
A practical and convenient two-step procedure for preparing pyridine-3-thiols uses thiobenzoic acid as a sulfur donor. nuph.edu.uaresearchgate.net In this method, a starting material like a substituted 3-iodopyridine is first coupled with thiobenzoic acid. The resulting thioester is then hydrolyzed to yield the final pyridine-3-thiol. nuph.edu.uaresearchgate.net This approach has been successfully applied to synthesize a range of pyridine-3-thiols with various substituents, including halogens, in high yields and purity. nuph.edu.uaresearchgate.net This method is advantageous as it is suitable for gram-scale synthesis and generally provides cleaner products compared to some other methods. researchgate.netnuph.edu.ua
Another approach involves the reduction of corresponding sulfonyl chlorides. researchgate.netnuph.edu.ua While this was one of the first methods reported for obtaining pyridine-3-thiols, modern reduction techniques have made it compatible with a wider range of functional groups. researchgate.netnuph.edu.ua
Introduction of Fluorine onto the Pyridine Ring
Incorporating a fluorine atom into the pyridine ring can be achieved through either electrophilic or nucleophilic fluorination strategies. The choice of method often depends on the existing substituents on the ring and the desired regioselectivity.
Electrophilic Fluorination Techniques
Electrophilic fluorination involves the reaction of an electron-rich pyridine derivative with a reagent that serves as an electrophilic fluorine source ("F⁺"). Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and commercially available electrophilic fluorinating agent. mdpi.comresearchgate.net
The reaction of 1,2-dihydropyridines with Selectfluor® in dry acetonitrile (B52724) can produce 3-fluoro-3,6-dihydropyridines. mdpi.comresearchgate.net These intermediates can then be converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride (B91410) under mild conditions. mdpi.comresearchgate.net This method has been developed into a new approach for synthesizing various fluorinated pyridine derivatives. mdpi.com Research has also shown that a combination of Selectfluor® and 4-(dimethylamino)pyridine (DMAP) can induce the fluorination of benzylic C(sp³)–H bonds. mpg.de For imidazo[1,2-a]pyridines, a regioselective synthesis of 3-fluorinated products can be achieved using Selectfluor® in an aqueous solution. acs.org
| Substrate | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 1,2-Dihydropyridine | Selectfluor® | Dry acetonitrile, 0 °C | 3-Fluoro-3,6-dihydropyridine | mdpi.comresearchgate.net |
| Imidazo[1,2-a]pyridine | Selectfluor® | Aqueous, with DMAP | 3-Fluoroimidazo[1,2-a]pyridine | acs.org |
| Pyridine Derivative | F₂/N₂ with non-nucleophilic anion salt | Low temperature | N-Fluoropyridinium salt | nih.gov |
Nucleophilic Fluorination Techniques
Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing fluorine, particularly the ¹⁸F isotope for applications like PET imaging. harvard.edu This reaction involves the displacement of a good leaving group (such as a nitro group or a halogen) from an electron-deficient pyridine ring by a nucleophilic fluoride ion (F⁻). researchgate.net
The reactivity of the pyridine ring towards nucleophilic substitution is highest at the ortho (2-) and para (4-) positions relative to the ring nitrogen, as these positions are most activated. researchgate.net Substitution at the meta (3-) position is significantly more challenging due to the electronics of the ring. researchgate.net For instance, reacting nitropyridine precursors with K[¹⁸F]F-K₂₂₂ complex gives high yields for 2- and 4-fluoropyridines, but essentially no reaction is observed for the 3-position. researchgate.net
To overcome the low reactivity at the meta position, pyridine N-oxides can be used as precursors. researchgate.net Activation of the ring via N-oxide formation facilitates direct nucleophilic fluorination even at the challenging meta-position. researchgate.net For example, 3-bromo-4-nitropyridine (B1272033) N-oxide can be fluorinated to produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to other derivatives. researchgate.net This SₙAr approach is a cornerstone for synthesizing a variety of functionalized fluoropyridines. nih.govacs.org
Green Chemistry Approaches in 5-Fluoropyridine-3-thiol Synthesis
Modern synthetic chemistry places increasing emphasis on environmentally benign methods. bohrium.com For the synthesis of this compound and its precursors, green chemistry principles can be applied by using alternative solvents, reducing waste, and employing catalyst-free or organocatalytic systems.
Traditional organic synthesis often relies on volatile, toxic, and flammable organic solvents. acs.org Green chemistry seeks to replace these with safer alternatives or eliminate them entirely. nsf.gov
Solvent-Free Reactions: Solvent-free, or solid-state, reactions offer significant environmental benefits by minimizing solvent waste and often leading to shorter reaction times and easier product purification. rsc.orgconicet.gov.ar Multicomponent reactions, which form complex products from three or more starting materials in a single step, are particularly well-suited for solvent-free conditions. The synthesis of functionalized pyridines has been successfully achieved using solvent-free methods, often with catalytic assistance, demonstrating high efficiency and yield. conicet.gov.arrsc.orgtandfonline.commdpi.com
Alternative Solvents:
Water: As a non-toxic, non-flammable, and inexpensive solvent, water is a highly attractive medium for organic reactions. nih.govunjani.ac.id The synthesis of pyridine derivatives has been demonstrated in aqueous media, sometimes taking advantage of the hydrophobic effect to accelerate reaction rates. nih.govrsc.org Catalyst-free multicomponent reactions "on-water" have been developed for the synthesis of dihydropyridines, which are precursors to pyridines. nih.gov The use of water can also simplify work-up procedures, especially when the product precipitates from the reaction medium. rsc.org
Poly(ethylene glycol) (PEG): PEG is a non-toxic, biodegradable, and recyclable polymer that can serve as an effective reaction medium. nsf.govorganic-chemistry.orgresearchgate.net It is particularly useful for its ability to dissolve a wide range of compounds and for its suitability in microwave-assisted synthesis. nsf.gov PEG has been successfully employed as a solvent for various transformations, including the synthesis of heterocyclic compounds. researchgate.net In some cases, PEG can also act as a phase-transfer catalyst, eliminating the need for additional additives. acs.orgorganic-chemistry.org The combination of PEG and water (PEG-H2O) has also emerged as a benign mixed solvent system, further enhancing the green credentials of a synthetic process. researchgate.net
Table 2: Comparison of Green Solvents in Pyridine Synthesis Analogues
| Reaction Type | Solvent System | Catalyst | Key Advantages | Citations |
| Hantzsch Dihydropyridine Synthesis | Water ("on-water") | None | Catalyst-free, simple work-up, low cost | nih.gov |
| Guareschi–Thorpe Pyridine Synthesis | Water | (NH4)2CO3 | Eco-friendly, inexpensive, high yields | rsc.org |
| Multicomponent Pyridine Synthesis | Choline Hydroxide / Water | Choline Hydroxide | Biodegradable catalyst, high atom economy | tandfonline.comresearchgate.net |
| Heck Reaction (C-C bond formation) | PEG | Pd catalyst | Recyclable solvent/catalyst, high yields | acs.orgorganic-chemistry.org |
| Multicomponent Pyridine Synthesis | Solvent-Free | Wells-Dawson heteropolyacid | Recyclable catalyst, short reaction times | conicet.gov.ar |
Catalyst-Free and Organocatalytic Systems
Moving away from transition metal catalysts, which can be toxic and expensive, is another key goal of green chemistry. Catalyst-free and organocatalytic systems offer valuable alternatives.
Catalyst-Free Systems: Several synthetic methods for pyridines have been developed that proceed without any catalyst. bohrium.com These reactions are often driven by thermal energy or microwave irradiation and can be performed in green solvents like water or under solvent-free conditions. nih.govrsc.org For instance, the Guareschi-Thorpe synthesis of hydroxypyridines can be achieved by simply heating the reactants with ammonium (B1175870) carbonate in an aqueous medium. rsc.org Such methods are highly desirable for their operational simplicity and reduced environmental impact.
Organocatalytic Systems: Organocatalysts are small organic molecules that can catalyze chemical reactions without the need for a metal center. researchgate.net They are generally considered more environmentally friendly and less sensitive to air and moisture than many metal catalysts. Various organocatalytic systems have been applied to the synthesis of pyridines and related sulfur-containing heterocycles.
L-Proline: This naturally occurring amino acid has been used as an efficient organocatalyst for the synthesis of pyridine derivatives from 1,3-dicarbonyl compounds and acetamides. derpharmachemica.com
Thioureas: Chiral thiourea (B124793) derivatives have been employed as organocatalysts for the asymmetric conjugate addition of thiols to nitroalkenes, a key step in creating chiral sulfur-containing compounds. beilstein-journals.org
Flavin-Iodine Systems: Inspired by biological processes, a dual catalytic system using flavin and iodine has been developed for the aerobic oxidative synthesis of imidazo[1,2-a]pyridines. This system can also be used in one-pot, three-step syntheses to incorporate a thiol group, demonstrating a biomimetic approach to building complex heterocycles. organic-chemistry.org
The development of these systems provides a powerful and sustainable toolkit for the construction of the this compound core and its derivatives. researchgate.net
Table 3: Examples of Organocatalytic Systems in Heterocycle Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Citations |
| Amino Acid | L-Proline | Pyridine Synthesis | Inexpensive, satisfactory yields | derpharmachemica.com |
| Thiourea | Chiral Thiourea | Asymmetric Conjugate Addition of Thiols | Good yield and enantioselectivity | beilstein-journals.org |
| Flavin/Iodine | Flavin/Iodine | Multicomponent Synthesis of Thio-heterocycles | Metal-free, uses O2 as oxidant, green | organic-chemistry.org |
| Acid | Mandelic Acid | Quinoxaline Synthesis | Metal-free, non-toxic solvent, mild conditions | researchgate.net |
Chemical Reactivity and Transformation of 5 Fluoropyridine 3 Thiol
Reactivity of the Thiol Group (-SH)
The thiol group is the most reactive site in the 5-fluoropyridine-3-thiol molecule. The sulfur atom's nucleophilicity and its ability to undergo oxidation are central to its chemical transformations.
Nucleophilic Additions and Substitutions
The sulfur atom of the thiol group is a potent nucleophile, readily participating in addition and substitution reactions.
Similar to other thiols, this compound can be expected to undergo S-alkylation and S-acylation. In these reactions, the thiol is typically deprotonated by a base to form the more nucleophilic thiolate anion. This thiolate then attacks an alkyl halide or an acyl halide (or anhydride) in a nucleophilic substitution reaction to form a thioether or a thioester, respectively. masterorganicchemistry.com These reactions are fundamental in organic synthesis for the introduction of various functional groups onto the sulfur atom.
Table 1: Examples of Alkylation and Acylation Reactions
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | 5-Fluoro-3-(alkylthio)pyridine | Base (e.g., NaH, K2CO3) |
This table is illustrative and based on general thiol reactivity.
Thiols are readily oxidized to form disulfides, and this is a key reaction for this compound. chemistrysteps.com This oxidative coupling can be achieved using a variety of mild oxidizing agents. masterorganicchemistry.comchemistrysteps.com The resulting disulfide, bis(5-fluoropyridin-3-yl) disulfide, can be cleaved back to the thiol through reduction. This reversible oxidation-reduction is a critical process in many biological systems involving cysteine residues and has synthetic utility. nih.govchemrxiv.org A range of reducing agents can effect this transformation.
Recent research has highlighted methods for the efficient transformation of thiols to disulfides, including radical pathways initiated by N-anomeric amides, which proceed under mild, oxidant-free conditions. nih.gov Other approaches utilize reagents like dimethyl sulfoxide (B87167) (DMSO) under acidic conditions to achieve high yields of disulfides from a variety of thiols. biolmolchem.com The formation of unsymmetrical disulfides is also an area of significant interest. nih.gov
The thiol-ene and thiol-yne reactions are powerful "click chemistry" reactions that involve the addition of a thiol across a double or triple bond, respectively. wikipedia.orgwikipedia.orglscollege.ac.in These reactions can be initiated by radicals (e.g., using a photoinitiator and UV light) or by a base catalyst for Michael additions to electron-poor alkenes. wikipedia.orgresearchgate.net The radical-mediated thiol-ene reaction typically proceeds via an anti-Markovnikov addition, forming a thioether. wikipedia.org This reaction is known for its high efficiency, stereoselectivity, and rapid reaction rates under ambient conditions. wikipedia.org
The thiol-yne reaction is analogous, with a thiol adding across an alkyne to form a vinyl sulfide (B99878). wikipedia.org This reaction can proceed to a double addition, where two thiol molecules add to the alkyne. wikipedia.orglscollege.ac.in Both thiol-ene and thiol-yne reactions have found extensive use in polymer synthesis and materials science due to their robustness and efficiency. rsc.orgmdpi.comunito.it
Table 2: Thiol-Ene and Thiol-Yne Reaction Overview
| Reaction | Reactant | Product Type | Key Features |
|---|---|---|---|
| Thiol-Ene | Alkene | Thioether | High yield, stereoselective, anti-Markovnikov addition (radical) wikipedia.org |
Oxidation Reactions to Sulfoxides and Sulfones
Beyond disulfide formation, the sulfur atom of this compound can be further oxidized to higher oxidation states, namely sulfoxides and sulfones. masterorganicchemistry.com The selective oxidation of sulfides (thioethers) to sulfoxides is a common transformation. mdpi.com A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide often being a "green" and effective choice. mdpi.com
Further oxidation of the sulfoxide yields the corresponding sulfone. organic-chemistry.org Achieving selective oxidation to the sulfoxide without over-oxidation to the sulfone can be challenging and often requires careful control of reaction conditions and the choice of oxidant. mdpi.comccsenet.org Reagents like Oxone® have been used for the selective synthesis of both sulfoxides and sulfones from thiazolidinones by adjusting the reaction temperature and the equivalents of the oxidant. ccsenet.org
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. uoanbar.edu.iq The presence of a fluorine atom at the 5-position further deactivates the ring towards electrophilic substitution. uoanbar.edu.iq Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic attack.
Pentafluoropyridine, a related compound, is highly reactive towards nucleophilic aromatic substitution (SNAr), with substitution occurring preferentially at the 4-position, followed by the 2- and 6-positions. nih.govresearchgate.net This reactivity is attributed to the strong electron-withdrawing effect of the fluorine atoms and the ring nitrogen. While this compound is less activated than pentafluoropyridine, the principles of nucleophilic aromatic substitution are still relevant. Nucleophiles can potentially displace the fluorine atom or a hydrogen atom at an activated position on the ring, although this would likely require harsh conditions or specific activation. The reactivity of polyhalopyridines with various nucleophiles has been a subject of study, demonstrating that substitution patterns can be controlled. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) at C-F Bond and Other Positions
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is further enhanced by the presence of the fluorine atom, which is a good leaving group in SNAr reactions due to its high electronegativity. nih.govnih.gov
The reaction proceeds via a two-step addition-elimination mechanism. nih.gov A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as the Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step. youtube.com In the subsequent step, the leaving group, in this case, the fluoride (B91410) ion, is eliminated, and the aromaticity of the ring is restored. mdpi.com
The position of the fluorine atom at C-5 and the thiol at C-3 influences the regioselectivity of the substitution. The electron-withdrawing nature of the pyridine nitrogen activates the positions ortho and para to it for nucleophilic attack. In the case of this compound, the fluorine atom is susceptible to displacement by various nucleophiles.
Common nucleophiles that can participate in SNAr reactions with this compound include:
Oxygen nucleophiles: Alkoxides and phenoxides can displace the fluorine to form the corresponding ethers.
Sulfur nucleophiles: Thiolates can react to form diaryl or alkyl aryl sulfides.
Nitrogen nucleophiles: Amines and azides can be used to introduce nitrogen-containing functionalities. nih.gov
The reaction conditions for SNAr on fluoropyridines are generally mild, often requiring a base to deprotonate the nucleophile and a suitable solvent. rsc.org The high reactivity of the C-F bond in such systems often allows for lower reaction temperatures compared to other halopyridines. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Oxygen | Sodium methoxide | 5-methoxypyridine-3-thiol |
| Sulfur | Sodium thiophenoxide | 5-(phenylthio)pyridine-3-thiol |
| Nitrogen | Ammonia | 5-aminopyridine-3-thiol |
Electrophilic Aromatic Substitution (if applicable)
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult. wikipedia.org The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles. wikipedia.orgkhanacademy.org Furthermore, the nitrogen atom can be protonated or coordinate to a Lewis acid catalyst under typical SEAr reaction conditions, further deactivating the ring. wikipedia.org
For this compound, the presence of the deactivating fluorine atom and the pyridine nitrogen makes electrophilic substitution highly unfavorable. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are not typically observed with this compound under normal conditions. masterorganicchemistry.comlibretexts.org Therefore, this pathway is generally not considered a viable method for the functionalization of this compound.
Metal-Catalyzed Cross-Coupling Reactions Involving this compound
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. unileon.es this compound possesses multiple sites that could potentially engage in such transformations.
C-S Cross-Coupling (e.g., with aryl halides)
The thiol group of this compound can participate in C-S cross-coupling reactions with aryl halides to form diaryl sulfides. These reactions are typically catalyzed by transition metals such as copper or palladium. organic-chemistry.orgresearchgate.net
A notable example is the copper-catalyzed coupling of thiols with aryl halides. organic-chemistry.org These reactions can often be performed under mild conditions. For instance, a photoinduced, copper-catalyzed method has been developed for the coupling of aryl thiols with aryl halides at low temperatures (0 °C), using inexpensive CuI as a precatalyst without the need for an added ligand. organic-chemistry.org This method is compatible with a wide range of functional groups. organic-chemistry.org
Palladium-catalyzed C-S cross-coupling reactions, often referred to as Buchwald-Hartwig amination-type reactions for C-S bond formation, are also a viable approach. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Table 2: Conditions for C-S Cross-Coupling of Thiols with Aryl Halides
| Catalyst System | Typical Substrates | Key Features |
|---|---|---|
| CuI (ligand-free, photoinduced) | Aryl iodides, bromides | Mild conditions (0°C), cost-effective. organic-chemistry.org |
| Palladium/phosphine ligand | Aryl bromides, chlorides | Broad substrate scope, well-established methodology. |
C-C and C-N Cross-Coupling (potential for derivatization)
The derivatization of this compound can also be envisioned through C-C and C-N cross-coupling reactions. While the C-F bond can be challenging to activate for some cross-coupling reactions, specialized catalytic systems have been developed for the C-F bond functionalization of fluoroarenes. mdpi.com
C-C Coupling: Potential C-C bond-forming reactions include the Suzuki, Stille, and Sonogashira couplings. For these to occur at the C-5 position, the fluorine atom would need to be replaced by a more suitable group for cross-coupling, such as a bromine or iodine atom, or specialized conditions for C-F activation would be required. Alternatively, if the thiol group is converted to a triflate, it could serve as a handle for palladium-catalyzed cross-coupling reactions.
C-N Coupling: Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. mit.edu This reaction could potentially be applied to this compound, either by targeting the C-F bond with an amine nucleophile under palladium or nickel catalysis, or by first converting the thiol group into a leaving group. Recent advances have seen the development of nickel-catalyzed methods for C-N bond formation. mit.edu Transition-metal-free methods for the defluorinative amination of aryl fluorides have also been reported. nih.gov
The potential for these cross-coupling reactions underscores the utility of this compound as a versatile scaffold for the synthesis of more complex molecules with applications in various fields of chemistry.
Mechanistic and Kinetic Studies of 5 Fluoropyridine 3 Thiol Transformations
Elucidation of Reaction Pathways and Intermediates
The synthesis of 5-fluoropyridine-3-thiol has been achieved through methods such as the reaction of 3-iodo-5-fluoropyridine with a sulfur source. One practical approach involves a two-step procedure utilizing thiobenzoic acid. While this method provides a viable route to the target compound, the detailed mechanistic steps, including the identification of key intermediates, have not been the primary focus of the reported studies.
In the broader context of reactions involving fluorinated pyridines, nucleophilic aromatic substitution (SNAr) is a common and well-studied pathway. For instance, in the reactions of pentafluoropyridine, nucleophilic attack preferentially occurs at the 4-position (para to the nitrogen), followed by the 2- and 6-positions (ortho), and least favorably at the 3- and 5-positions (meta). This reactivity pattern is attributed to the electron-withdrawing nature of both the fluorine atoms and the pyridine (B92270) nitrogen, which activates the ring towards nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate. It is plausible that transformations involving this compound could also proceed via similar SNAr pathways, with the thiol or thiolate group acting as a nucleophile or a leaving group depending on the reaction conditions. However, specific intermediates for reactions of this compound have not been isolated or spectroscopically characterized in the available literature.
Transition State Analysis and Energy Profiles
A thorough understanding of a chemical reaction's mechanism necessitates the characterization of its transition states and the corresponding energy profiles. For the transformations of this compound, such detailed analyses are currently lacking in the scientific literature. Computational chemistry, particularly density functional theory (DFT), has proven to be a powerful tool for mapping the potential energy surfaces of reactions, identifying transition state structures, and calculating activation energies. While DFT studies have been conducted on related pyridine derivatives to investigate their structural and electronic properties, a specific focus on the transition states involved in the reactions of this compound is not apparent. Such studies would be invaluable in predicting the feasibility of different reaction pathways and understanding the factors that control the reaction kinetics and selectivity.
Kinetic Isotope Effects and Hammett Studies
Kinetic isotope effect (KIE) studies are instrumental in elucidating the rate-determining step of a reaction and providing insights into the structure of the transition state. By replacing an atom with its heavier isotope, changes in the reaction rate can be measured, which can then be related to the breaking or forming of bonds involving that atom in the transition state. Similarly, Hammett studies, which involve systematically varying substituents on a reactant and measuring the effect on the reaction rate, can provide information about the electronic nature of the transition state.
At present, there are no published reports of kinetic isotope effect or Hammett studies specifically focused on the reactions of this compound. The application of these experimental techniques would be highly beneficial in unraveling the mechanistic details of its transformations. For example, a deuterium KIE study on the deprotonation of the thiol group could confirm whether this step is involved in the rate-determining part of a particular reaction.
Computational Modeling of Reaction Mechanisms and Reactivity
Computational modeling, particularly using DFT, has become an indispensable tool in modern chemical research for studying reaction mechanisms and predicting reactivity. Such studies can provide detailed information about molecular geometries, electronic structures, and reaction energy profiles that can be difficult to obtain experimentally.
While there are reports on DFT studies of other fluorinated pyridine derivatives and pyridine thiols, a comprehensive computational investigation into the reaction mechanisms of this compound is not available. Such a study could explore various potential reaction pathways, for example, in its oxidation, alkylation, or participation in coupling reactions. Computational models could predict the structures of intermediates and transition states, calculate activation barriers, and provide a theoretical framework for understanding its reactivity. The absence of such computational data represents a significant gap in the understanding of the fundamental chemistry of this compound.
Spectroscopic and Advanced Analytical Characterization of 5 Fluoropyridine 3 Thiol and Its Derivatives
High-Resolution NMR Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
A multi-nuclear NMR approach is critical for the complete characterization of 5-fluoropyridine-3-thiol.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the thiol proton. The chemical shifts of the pyridine (B92270) ring protons are influenced by the electronegativity of the nitrogen and fluorine atoms, as well as the electron-donating nature of the thiol group. The thiol proton (S-H) signal is typically a broad singlet, and its chemical shift can be concentration and solvent-dependent. The aromatic protons at positions 2, 4, and 6 will exhibit characteristic splitting patterns due to spin-spin coupling with each other and with the fluorine atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached atoms and their position within the pyridine ring. The carbon atom bonded to the fluorine (C-5) will show a large one-bond carbon-fluorine coupling constant (¹JC-F). Other carbons in the ring will also exhibit smaller long-range couplings to the fluorine atom.
¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR a powerful tool for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom on the pyridine ring. This signal will be split by the adjacent aromatic protons.
¹⁵N NMR Spectroscopy: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide valuable information about the electronic structure of the pyridine nitrogen. The chemical shift of the nitrogen atom would be influenced by the substituents on the ring.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-2 | 8.2 - 8.4 | d | ³JH2-H4 ≈ 2-3 |
| H-4 | 7.4 - 7.6 | dd | ³JH4-H2 ≈ 2-3, ³JH4-F5 ≈ 8-10 |
| H-6 | 8.0 - 8.2 | d | ⁴JH6-F5 ≈ 2-4 |
| SH | 3.0 - 5.0 | br s | - |
| C-2 | 145 - 150 | d | ³JC2-F5 ≈ 3-5 |
| C-3 | 125 - 130 | d | ³JC3-F5 ≈ 3-5 |
| C-4 | 120 - 125 | d | ²JC4-F5 ≈ 20-25 |
| C-5 | 155 - 160 | d | ¹JC5-F5 ≈ 230-250 |
| C-6 | 140 - 145 | d | ²JC6-F5 ≈ 15-20 |
| F-5 | -110 to -130 | m | - |
Note: The predicted values are based on data from similar fluorinated pyridine and thiol compounds and may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by establishing correlations between different nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H-2 and H-4), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the pyridine ring by linking the proton signals to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This can be useful for confirming through-space interactions between protons, which can help in determining the preferred conformation of derivatives.
Advanced Mass Spectrometry for Fragmentation Analysis and Isotopic Labeling
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis. researchgate.net
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₅H₄FNS), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion), which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed. This technique provides detailed structural information. The fragmentation of this compound would likely involve characteristic losses of small molecules or radicals. Expected fragmentation pathways could include the loss of the thiol group (•SH), hydrogen sulfide (B99878) (H₂S), or hydrogen cyanide (HCN) from the pyridine ring. The presence of the fluorine atom would also be evident in the mass of the fragments.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺• | 129.01 | Molecular Ion |
| [M-SH]⁺ | 96.02 | Loss of sulfhydryl radical |
| [M-HCN]⁺• | 102.00 | Loss of hydrogen cyanide from the pyridine ring |
| [C₄H₃F]⁺• | 74.02 | Fragment corresponding to fluorinated butadiyne radical cation |
Note: The fragmentation pattern can be influenced by the ionization method used.
Infrared and Raman Spectroscopy for Functional Group Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The S-H stretching vibration is typically observed as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration appears in the fingerprint region, usually between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-F stretching vibration will produce a strong absorption band, typically in the range of 1200-1300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting vibrations of non-polar bonds. The S-H and C-S stretching vibrations, which can be weak in the IR spectrum, often give rise to more intense signals in the Raman spectrum. The symmetric breathing modes of the pyridine ring are also typically strong in the Raman spectrum.
Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| S-H Stretch | 2550 - 2600 | IR, Raman (often weak in IR) |
| C=N, C=C Ring Stretch | 1400 - 1600 | IR, Raman |
| C-F Stretch | 1200 - 1300 | IR (strong) |
| Aromatic C-H Bend | 1000 - 1200 | IR, Raman |
| C-S Stretch | 600 - 800 | IR, Raman |
Note: The exact positions of the vibrational bands can be affected by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.
X-ray Crystallography for Solid-State Structure and Conformation
The determination of the three-dimensional molecular structure of a compound in its solid state is achieved through X-ray crystallography. This powerful analytical technique involves irradiating a single crystal of the material with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of scattered X-rays provides detailed information about the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation.
Despite a thorough search for crystallographic data for this compound, no published crystal structures were found. Therefore, key crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available at this time. Such data would be invaluable for understanding the intermolecular interactions, such as hydrogen bonding involving the thiol group and the pyridine nitrogen, as well as potential π-π stacking interactions influenced by the fluorine substituent.
Table 1: Hypothetical X-ray Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Calculated Density (g/cm³) | Data not available |
Electronic Absorption and Fluorescence Spectroscopy (if applicable to derivatives)
Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides insights into the electronic transitions within a molecule. The absorption of light at specific wavelengths corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, these transitions are often of the π → π* and n → π* type.
Fluorescence spectroscopy involves the emission of light from a molecule after it has been excited to a higher electronic state. This phenomenon is highly dependent on the molecular structure and its environment. The presence of substituents, such as the fluorine atom and the thiol group on the pyridine ring, would be expected to modulate the absorption and emission properties.
No specific studies detailing the electronic absorption or fluorescence properties of this compound or its derivatives were identified. Consequently, data regarding absorption maxima (λ_max), molar absorptivity (ε), emission maxima (λ_em), and fluorescence quantum yields (Φ_F) are not available. Research in this area would be necessary to characterize the photophysical properties of this class of compounds.
Table 2: Hypothetical Spectroscopic Data for a this compound Derivative (Note: This table is for illustrative purposes only, as no experimental data has been found.)
| Compound/Derivative | Solvent | Absorption λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λ_em (nm) | Quantum Yield (Φ_F) |
|---|---|---|---|---|---|
| Derivative 1 | Data not available | Data not available | Data not available | Data not available | Data not available |
Computational and Theoretical Chemistry of 5 Fluoropyridine 3 Thiol
Electronic Structure and Bonding Analysis
A thorough analysis of the electronic structure and bonding of 5-fluoropyridine-3-thiol would provide fundamental insights into its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these properties.
Frontier Molecular Orbital Theory (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity).
For a molecule like this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-system of the pyridine (B92270) ring. The LUMO is likely to be a π* orbital of the pyridine ring, influenced by the electron-withdrawing fluorine atom. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
Note: The values in this table are placeholders and would need to be determined through specific quantum chemical calculations.
Charge Distribution and Electrostatic Potentials
The distribution of electron density within this compound dictates its electrostatic interactions and reactive sites. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
In this compound, the nitrogen atom of the pyridine ring and the sulfur atom of the thiol group are expected to be regions of negative electrostatic potential. The hydrogen atom of the thiol group and the carbon atoms adjacent to the electronegative fluorine and nitrogen atoms would likely exhibit positive potential.
Conformational Analysis and Tautomerism (e.g., Thione-Thiol Tautomerism)
This compound can exist in different spatial arrangements (conformers) and isomeric forms (tautomers). Of particular importance is the thione-thiol tautomerism, an equilibrium between the thiol form (containing an S-H group) and the thione form (containing a C=S group and an N-H bond).
Computational studies on similar pyridinethiones have shown that the thione form is often more stable, particularly in solution, due to its larger dipole moment and favorable solvation. nih.govnih.gov The relative stability of the tautomers can be determined by calculating their ground-state energies. The energy barrier for the interconversion between the tautomers can also be calculated to understand the kinetics of this process.
Table 2: Hypothetical Relative Energies of this compound Tautomers
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| Thiol form | Data not available |
Note: This table illustrates the type of data that would be generated from a computational study on the tautomerism of this compound.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational chemistry provides powerful tools for predicting the reactivity of a molecule. By analyzing the electronic structure, particularly the distribution of the frontier orbitals and the electrostatic potential, one can predict where and how a reaction is likely to occur.
For this compound, the nucleophilic character of the sulfur and nitrogen atoms would be of interest in reactions with electrophiles. Conversely, the electrophilic nature of the carbon atoms in the pyridine ring, enhanced by the fluorine substituent, would be relevant for reactions with nucleophiles. Computational models can calculate reaction pathways and transition state energies to predict the regioselectivity (which atom reacts) and stereoselectivity (the spatial orientation of the product) of various reactions.
Solvent Effects on Molecular Structure and Reactivity
The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents. For a polar molecule like this compound, polar solvents would be expected to stabilize the molecule, particularly the tautomer with the larger dipole moment. Solvent effects can also alter the energies of reactants, products, and transition states, thereby influencing reaction rates and equilibria.
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
Table 3: Hypothetical Calculated Spectroscopic Data for this compound
| Spectroscopic Technique | Calculated Parameter | Value |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm-1) | Data not available |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (ppm) | Data not available |
Note: The values in this table are illustrative and would be the output of specific computational spectroscopic studies.
Calculated vibrational frequencies can be used to assign bands in an experimental IR spectrum. Calculated NMR chemical shifts are invaluable for assigning peaks in ¹H and ¹³C NMR spectra. Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption bands.
Applications of 5 Fluoropyridine 3 Thiol As a Synthetic Building Block and Ligand Precursor in Chemical Science
Utilization in Heterocyclic Synthesis (e.g., thiazoles, imidazoles, fused systems)
The presence of the thiol (-SH) group makes 5-fluoropyridine-3-thiol a key starting material for constructing a variety of sulfur-containing heterocyclic rings. Established synthetic methodologies for heterocycles like thiazoles and imidazoles can be adapted to incorporate the 5-fluoropyridine moiety.
Thiazoles: The Hantzsch thiazole synthesis is a classic and reliable method for forming the thiazole ring, which typically involves the condensation of an α-haloketone with a thioamide. kuey.netresearchgate.net In an adaptation of this method, this compound or its derivatives can serve as the sulfur-containing component, reacting with suitable electrophiles to form the thiazole ring. For instance, reaction with an α-haloketone would lead to a 2,4-disubstituted thiazole bearing the 5-fluoropyridin-3-yl group. Another approach is the Cook-Heilborn synthesis, which can produce 5-aminothiazoles from α-aminonitriles and sulfur-containing reagents like carbon disulfide or isothiocyanates. pharmaguideline.com
Imidazoles: The synthesis of imidazole rings often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, as first described by Debus. nih.gov While not a direct precursor in this classic route, this compound can be used to synthesize substituted starting materials. For example, the thiol group can be derivatized to link the fluoropyridine unit to a reactant that then participates in the imidazole ring formation, leading to imidazole derivatives with specific functionalities. nih.govrsc.orgmdpi.com
Fused Systems: The compound is also a valuable precursor for creating more complex, multi-ring or fused heterocyclic systems. researchgate.netresearchgate.netacdlabs.com These reactions often involve intramolecular cyclization or multicomponent reactions where the thiol group and the pyridine (B92270) nitrogen participate in ring-forming steps. For example, reacting this compound with a molecule containing two electrophilic sites could lead to the formation of a thiazolo[3,2-a]pyridine derivative, a class of fused heterocycles with known biological relevance. purkh.comnih.gov
Table 1: Potential Heterocyclic Synthesis Reactions Involving this compound
| Heterocycle | General Reaction Name | Potential Reactants with this compound | Resulting Structure |
| Thiazole | Hantzsch Synthesis kuey.net | α-Haloketones (e.g., chloroacetone) | 2-substituted-4-methylthiazole with a 5-fluoropyridin-3-yl group |
| Imidazole | Van Leusen Synthesis | Tosylmethylisocyanide (TosMIC) and an aldehyde | 1,5-disubstituted imidazole after derivatization of the thiol |
| Fused Thiazole | Cyclocondensation | Dihaloalkanes or similar bifunctional electrophiles | Fused bicyclic systems like thiazolo[3,2-a]pyridines |
Role in Ligand Design for Metal Complexes and Coordination Chemistry
The this compound molecule possesses multiple potential coordination sites, primarily the soft sulfur atom of the thiol group and the borderline hard-soft nitrogen atom of the pyridine ring. nih.gov This dual-coordination capability makes it an excellent candidate for designing ligands for a wide range of transition metals. researchgate.net
Coordination Modes of Fluoropyridine-Thiol Ligands
Thiolate ligands (RS⁻), formed by the deprotonation of thiols, are classified as soft Lewis bases. wikipedia.org Consequently, they form strong coordinate bonds with metals that are soft Lewis acids, such as Cu(I), Ag(I), Cd(II), and Hg(II). wikipedia.org The pyridine nitrogen, being a borderline base, can also coordinate to a variety of metals. This allows this compound to act in several coordination modes:
Monodentate Coordination: The ligand can bind to a metal center exclusively through the sulfur atom, which is the most common mode for simple thiolates.
Bidentate Chelation: The ligand can coordinate to a single metal center through both the sulfur and the pyridine nitrogen atoms, forming a stable five-membered chelate ring. nih.gov This chelation effect enhances the stability of the resulting metal complex.
Bridging Coordination: The thiolate group can act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. wikipedia.org
The specific coordination mode adopted depends on factors such as the nature of the metal ion, the reaction stoichiometry, and the presence of other competing ligands in the coordination sphere. researchgate.net
Synthesis and Characterization of Novel Coordination Compounds
The synthesis of coordination compounds with this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent like ethanol or methanol. nih.govnih.gov The reaction is often carried out under reflux to facilitate complex formation, followed by crystallization of the product. nih.gov
A general synthetic procedure is as follows:
An ethanolic solution of a metal salt (e.g., NiCl₂, Cu(OAc)₂, Zn(OAc)₂) is prepared.
An ethanolic solution of this compound is added, usually in a 1:2 metal-to-ligand molar ratio. nih.gov
The mixture is refluxed for several hours, during which the complex precipitates.
The resulting solid is filtered, washed, and dried.
Characterization of these novel compounds is performed using a suite of analytical techniques to determine their structure and properties. nih.govmdpi.comnih.govpreprints.orgrsc.org
Table 2: Typical Spectroscopic and Analytical Data for a Hypothetical [Ni(this compound)₂Cl₂] Complex
| Technique | Purpose | Expected Observation |
| FTIR Spectroscopy | Identify functional groups and coordination sites. | Shift in the C=N stretching frequency of the pyridine ring upon coordination. Disappearance of the S-H peak (~2550 cm⁻¹) and appearance of a new M-S band in the far-IR region. |
| UV-Visible Spectroscopy | Study electronic transitions and geometry. | d-d transitions characteristic of an octahedral or tetrahedral Ni(II) complex. |
| ¹H and ¹⁹F NMR | Elucidate the ligand's chemical environment. | Shifts in the proton and fluorine signals of the pyridine ring upon complexation, confirming ligand binding. |
| Magnetic Susceptibility | Determine the magnetic moment and electron configuration. | A magnetic moment consistent with the number of unpaired electrons for a high-spin Ni(II) complex. |
| Elemental Analysis | Confirm the empirical formula. | Experimental percentages of C, H, N, S, and F matching the calculated values for the proposed formula. |
Contribution to Materials Science
The unique electronic and chemical properties of this compound make it a valuable component in the design of advanced functional materials, including polymers and surface modifiers.
Monomer in Polymer Synthesis (e.g., poly(arylene ethers))
Fluorinated aromatic compounds are key building blocks for high-performance polymers due to the stability of the carbon-fluorine bond and the electron-withdrawing nature of fluorine, which can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). mdpi.com this compound can participate in polymerization reactions in two primary ways:
As a Nucleophile: The thiol group can be deprotonated to form a highly nucleophilic thiolate. This thiolate can then react with activated dihaloaromatic or dinitroaromatic monomers to form poly(arylene thioether)s, which are analogues of poly(arylene ether)s. mdpi.com
As an Electrophile: The fluorine atom on the pyridine ring is activated towards SNAr. This allows this compound to react with bis-nucleophiles, such as bisphenols or dithiols, to form polymers. This approach is central to the synthesis of fluorinated poly(arylene ether)s and related materials. mdpi.com
These fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in electronics and aerospace. mdpi.com
Table 3: Anticipated Properties of a Poly(arylene thioether) Derived from this compound
| Property | Description | Potential Advantage |
| Thermal Stability | Resistance to decomposition at high temperatures. | High Td (decomposition temperature), suitable for high-temperature applications. |
| Chemical Resistance | Stability in the presence of solvents and corrosive chemicals. | Enhanced durability due to stable thioether and C-F bonds. |
| Dielectric Constant | The ability to store electrical energy in an electric field. | Low dielectric constant due to the presence of fluorine, useful for microelectronics. mdpi.com |
| Processability | Ease of being formed into desired shapes. | Good solubility in organic solvents before crosslinking, allowing for solution casting of films. mdpi.com |
Components in Optoelectronic Materials
The incorporation of this compound into larger molecular or polymeric structures is a promising strategy for creating new optoelectronic materials. kuey.net The electron-deficient nature of the fluoropyridine ring combined with the electron-donating potential of the sulfur atom can create materials with interesting charge-transfer properties.
Organic Dyes and Sensors: When incorporated into conjugated systems, the this compound moiety can act as an acceptor unit, tuning the absorption and emission properties of the molecule. This makes it a candidate for use in fluorescent dyes and chemical sensors. mdpi.com
Conducting Polymers: Polymers containing thiazole or thiophene units are known for their conductive properties. kuey.net Fused systems derived from this compound, such as thiazolo[5,4-d]thiazoles, create rigid, planar backbones with extended π-conjugation, which is beneficial for charge transport in organic electronic devices like organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.com
Surface Modifications: Thiols are widely used to modify the surfaces of noble metals like gold and silver due to the strong affinity of sulfur for these metals. cd-bioparticles.com Fluorinated thiols, such as this compound, can be used to form self-assembled monolayers (SAMs) that create hydrophobic or chemically resistant surfaces. semanticscholar.orgresearchgate.net Such modifications are critical in the development of sensors, biocompatible materials, and microelectronic devices.
Recognition Elements in Chemical Sensors (e.g., for heavy metals)
extensive research has been conducted on the development of chemical sensors for the detection of heavy metals, employing a variety of recognition elements. However, a thorough review of scientific literature does not reveal any specific studies or applications where this compound is utilized as a direct recognition element for the sensing of heavy metals.
While pyridine and thiol moieties are known to coordinate with metal ions and have been incorporated into the design of various sensors, the specific compound this compound has not been identified in the surveyed literature as a component in the fabrication of chemical sensors for heavy metal detection. The influence of the fluorine substituent at the 5-position on the pyridine ring, in conjunction with the thiol group at the 3-position, on the binding affinity and selectivity for heavy metal ions remains an area that has not been explored in the context of chemical sensor development, based on available research.
Consequently, there is no data available to populate a table on its performance metrics, such as sensitivity, selectivity, or limits of detection, in the application of heavy metal sensing. Further research would be necessary to investigate the potential of this compound in this capacity.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Efficient Synthetic Routes
The current synthesis of pyridine (B92270) derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. vcu.eduresearchgate.net Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes to 5-fluoropyridine-3-thiol, aligning with the principles of green chemistry. nih.gov
Key areas of exploration will likely include:
Catalytic C-H Functionalization: Direct, late-stage C-H functionalization of the pyridine ring offers a highly atom-economical approach to introduce the thiol group, minimizing the need for pre-functionalized starting materials. organic-chemistry.org
Alternative Solvents and Reaction Media: Moving away from traditional volatile organic solvents towards greener alternatives such as water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis.
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. nih.gov
Biocatalysis: The exploration of enzymatic pathways for the synthesis of this compound could offer highly selective and environmentally benign alternatives to traditional chemical methods.
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Catalytic C-H Functionalization | Reduced step count, high atom economy |
| Alternative Solvents | Lower environmental impact, improved safety |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, cleaner product profiles |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly |
Exploration of Novel Reactivity Pathways and Catalytic Transformations
The interplay of the fluorine atom, the pyridine nitrogen, and the thiol group in this compound suggests a rich and underexplored reactivity profile. Future research will aim to uncover and harness these unique electronic features to forge novel chemical bonds and construct complex molecular architectures.
Emerging research avenues in this area include:
Cross-Coupling Reactions: The thiol group can serve as a versatile handle for various cross-coupling reactions, enabling the formation of C-S, N-S, and S-metal bonds. Developing novel catalytic systems for these transformations will expand the synthetic utility of this compound.
Asymmetric Catalysis: The development of chiral catalysts that can engage with the prochiral centers of this compound derivatives will be crucial for the synthesis of enantiomerically pure compounds with potential applications in pharmaceuticals and materials science.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient way to activate this compound and its derivatives, enabling novel bond formations and functionalizations that are not accessible through traditional thermal methods. acs.org
Thiol-Ene and Thiol-Yne Click Reactions: The high efficiency and selectivity of "click" chemistry reactions involving the thiol group can be exploited for the facile construction of complex molecules and materials. mdpi.com
Advanced Computational Studies for Rational Design and Property Prediction
Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the discovery and development of new applications for this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the molecule's structure, reactivity, and electronic properties. tandfonline.comresearcher.lifescilit.combohrium.comnih.gov
Future computational studies will likely focus on:
Predicting Reactivity and Reaction Mechanisms: DFT calculations can be employed to model reaction pathways, predict transition state energies, and elucidate reaction mechanisms, guiding the rational design of new synthetic methods and catalytic systems. tandfonline.com
Rational Design of Functional Molecules: By simulating the interactions of this compound derivatives with biological targets or materials surfaces, computational methods can guide the design of new molecules with desired properties, such as enhanced biological activity or improved material performance. acs.orgnih.govemerginginvestigators.org
Predicting Spectroscopic and Physicochemical Properties: Computational models can accurately predict various properties, including NMR spectra, electronic absorption and emission spectra, and lipophilicity, which are crucial for the characterization and development of new compounds. nih.gov
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Predicting molecular structure, reactivity, and electronic properties. tandfonline.comresearcher.lifescilit.combohrium.comnih.gov |
| Molecular Docking | Simulating interactions with biological targets for drug design. acs.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions and complex biological systems. |
| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics and interactions in solution and materials. |
Integration into Flow Chemistry and Automation for Scalable Synthesis
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, enhanced reproducibility, and facile scalability. uc.ptmdpi.comacs.orgresearchgate.netnih.gov The integration of these technologies will be instrumental in unlocking the full synthetic potential of this compound and its derivatives.
Key developments in this area will involve:
Development of Continuous Flow Syntheses: Designing and optimizing continuous flow processes for the multi-step synthesis of this compound will enable its on-demand and scalable production.
Automated Reaction Optimization: High-throughput experimentation and automated optimization platforms can be used to rapidly screen reaction conditions and identify optimal parameters for the synthesis and functionalization of this compound.
In-line Purification and Analysis: The integration of in-line purification techniques, such as solid-phase extraction and continuous crystallization, along with real-time analytical monitoring, will streamline the production process and ensure high product quality.
Telescoped Reactions: Combining multiple synthetic steps into a single, continuous flow process without isolating intermediates can significantly improve efficiency and reduce waste.
The continued exploration of these future directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in a wide range of scientific and technological fields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-fluoropyridine-3-thiol, and how do reaction conditions influence yield and purity?
- Methodology : Use multi-step synthesis involving halogenation and thiolation. For example:
- Step 1 : Fluorination of pyridine precursors via electrophilic substitution (e.g., using Selectfluor® or DAST) .
- Step 2 : Thiol group introduction via nucleophilic displacement of halides (e.g., using thiourea or NaSH under inert conditions) .
- Optimization : Monitor reaction temperature (<60°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions like oxidation of thiol groups .
Q. How can spectroscopic techniques (NMR, FT-IR, MS) characterize this compound, and what spectral markers distinguish it from analogs?
- Methodology :
- ¹⁹F NMR : Identify fluorine chemical shifts in the range of -110 to -120 ppm, typical for pyridine-fluorine interactions .
- FT-IR : Confirm thiol (-SH) presence via S-H stretching at ~2550 cm⁻¹ and pyridine ring vibrations at 1600-1450 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish molecular ion peaks (e.g., [M+H]⁺ at m/z 144.02) from common impurities like disulfides .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves (EN 374 certified) and flame-retardant lab coats to prevent skin contact .
- Ventilation : Use fume hoods with >0.5 m/s airflow to mitigate inhalation risks, as thiols are volatile and malodorous .
- Waste Disposal : Quench residual thiols with oxidizing agents (e.g., H₂O₂) before disposal to prevent environmental release .
Advanced Research Questions
Q. How do electronic effects of the fluorine atom influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. Fluorine’s electronegativity reduces electron density at the 3-position, favoring oxidative addition in Pd-catalyzed couplings .
- Experimental Validation : Compare coupling efficiency (e.g., Suzuki-Miyaura) with non-fluorinated analogs. Fluorine typically enhances oxidative stability but may reduce nucleophilicity at adjacent positions .
Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?
- Methodology :
- Systematic Solubility Screening : Use shake-flask method with HPLC quantification. Test polar aprotic (DMSO, DMF) vs. protic solvents (MeOH, H₂O) under controlled pH (3–9) .
- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers. Conflicting data often arise from impurities or inconsistent pH adjustments during measurements .
Q. How can computational modeling predict the tautomeric equilibrium between thiol and thione forms of this compound?
- Methodology :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model tautomerization kinetics in solvents like water or ethanol.
- Thermodynamic Parameters : Calculate ΔG using QM/MM hybrid methods. Fluorine’s inductive effect stabilizes the thiol form, reducing thione population (<5% in aqueous solutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
